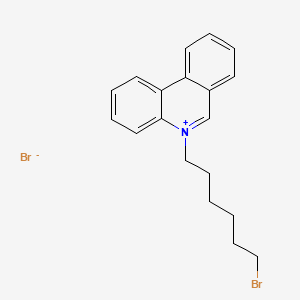
5-(6-Bromohexyl)-phenanthridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(6-Bromohexyl)-phenanthridinium bromide: is a synthetic organic compound that belongs to the class of phenanthridinium derivatives. This compound is characterized by the presence of a bromine atom attached to a hexyl chain, which is further connected to a phenanthridinium core. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-Bromohexyl)-phenanthridinium bromide typically involves a multi-step process. One common method includes the following steps:
Bromination of Hexane: The initial step involves the bromination of hexane to produce 6-bromohexane. This can be achieved using bromine (Br2) in the presence of a suitable catalyst.
Formation of Phenanthridinium Core: The phenanthridinium core is synthesized separately through a series of reactions involving aromatic compounds.
Coupling Reaction: The final step involves the coupling of 6-bromohexane with the phenanthridinium core under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-(6-Bromohexyl)-phenanthridinium bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the hexyl chain can be replaced by other nucleophiles, such as hydroxide (OH-) or thiolate (S-), under appropriate conditions.
Oxidation and Reduction: The phenanthridinium core can participate in redox reactions, leading to the formation of different oxidation states.
Cyclization: The compound can undergo intramolecular cyclization reactions to form cyclic derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and thiol compounds. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidized forms of the phenanthridinium core.
Cyclized Products: Cyclic derivatives resulting from intramolecular reactions.
科学的研究の応用
5-(6-Bromohexyl)-phenanthridinium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5-(6-Bromohexyl)-phenanthridinium bromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with nucleic acids, proteins, and cellular membranes.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and membrane integrity, leading to its biological effects.
類似化合物との比較
Similar Compounds
Phenanthridinium Derivatives: Compounds with similar phenanthridinium cores but different substituents.
Bromoalkyl Compounds: Compounds with bromine atoms attached to alkyl chains of varying lengths.
Uniqueness
5-(6-Bromohexyl)-phenanthridinium bromide is unique due to its specific combination of a phenanthridinium core and a 6-bromohexyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
133954-04-8 |
|---|---|
分子式 |
C19H21Br2N |
分子量 |
423.2 g/mol |
IUPAC名 |
5-(6-bromohexyl)phenanthridin-5-ium;bromide |
InChI |
InChI=1S/C19H21BrN.BrH/c20-13-7-1-2-8-14-21-15-16-9-3-4-10-17(16)18-11-5-6-12-19(18)21;/h3-6,9-12,15H,1-2,7-8,13-14H2;1H/q+1;/p-1 |
InChIキー |
QDIUUHKWAMZONG-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C2C(=C1)C=[N+](C3=CC=CC=C23)CCCCCCBr.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


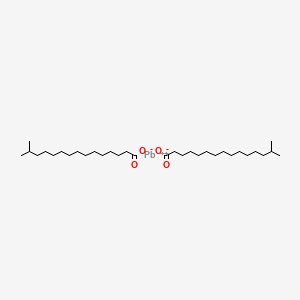
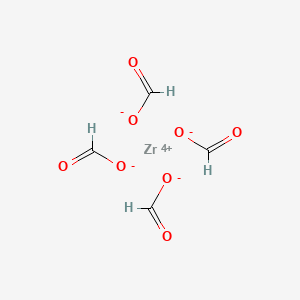
![N-[2-methoxy-4-(1-propan-2-ylpiperidin-4-yl)phenyl]formamide](/img/structure/B12641220.png)
![2,6-Dimethyl-4-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B12641224.png)

![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester](/img/structure/B12641236.png)
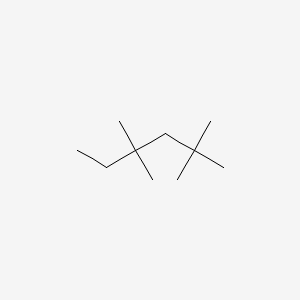
![5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole](/img/structure/B12641251.png)

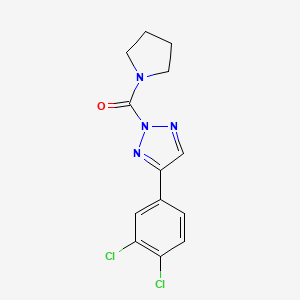
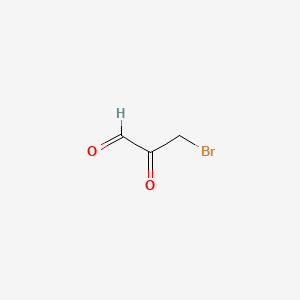
![1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12641285.png)
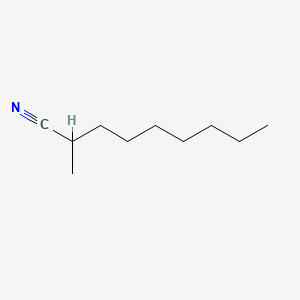
![2-N-[1-(3H-benzimidazol-5-yl)ethyl]-4-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12641301.png)
